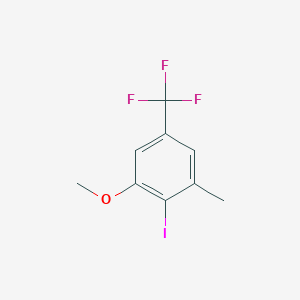
2-Chloroethyl 2,4,5-trichlorobenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloroethyl 2,4,5-trichlorobenzene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a benzene ring substituted with three chlorine atoms and a sulfonate group, along with a 2-chloroethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 2,4,5-trichlorobenzene-1-sulfonate typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 2-chloroethanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction and to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-Chloroethyl 2,4,5-trichlorobenzene-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the 2-chloroethyl group is replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Electrophilic Aromatic Substitution:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols, under mild to moderate temperatures.
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitric acid can be used. The reactions are often conducted in the presence of a Lewis acid catalyst, such as aluminum chloride, at room temperature or slightly elevated temperatures.
Major Products Formed
Nucleophilic Substitution: The major products include 2-hydroxyethyl 2,4,5-trichlorobenzene-1-sulfonate, 2-aminoethyl 2,4,5-trichlorobenzene-1-sulfonate, and 2-mercaptoethyl 2,4,5-trichlorobenzene-1-sulfonate.
Electrophilic Aromatic Substitution: Products include brominated, chlorinated, or nitrated derivatives of this compound.
科学研究应用
2-Chloroethyl 2,4,5-trichlorobenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Chemistry: It is utilized in the production of specialty chemicals and as a reagent in chemical reactions.
作用机制
The mechanism of action of 2-Chloroethyl 2,4,5-trichlorobenzene-1-sulfonate involves its ability to act as an alkylating agent. The 2-chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s molecular targets include guanine bases in DNA, leading to the formation of cross-links and strand breaks.
相似化合物的比较
Similar Compounds
- 2-Chloroethyl 2,4-dichlorobenzene-1-sulfonate
- 2-Chloroethyl 2,5-dichlorobenzene-1-sulfonate
- 2-Chloroethyl 3,4,5-trichlorobenzene-1-sulfonate
Uniqueness
2-Chloroethyl 2,4,5-trichlorobenzene-1-sulfonate is unique due to the specific arrangement of chlorine atoms on the benzene ring, which can influence its reactivity and biological activity. The presence of three chlorine atoms in the 2, 4, and 5 positions provides distinct electronic and steric effects, differentiating it from other similar compounds.
属性
CAS 编号 |
85650-12-0 |
|---|---|
分子式 |
C8H6Cl4O3S |
分子量 |
324.0 g/mol |
IUPAC 名称 |
2-chloroethyl 2,4,5-trichlorobenzenesulfonate |
InChI |
InChI=1S/C8H6Cl4O3S/c9-1-2-15-16(13,14)8-4-6(11)5(10)3-7(8)12/h3-4H,1-2H2 |
InChI 键 |
SWNKSMKQKDDVSO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)OCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Dipropylamino)methyl]isoindole-1,3-dione](/img/structure/B14007202.png)
![(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol](/img/structure/B14007205.png)
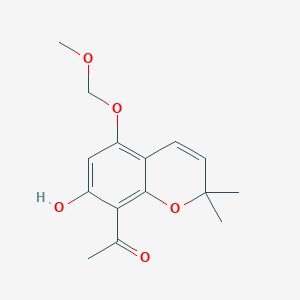
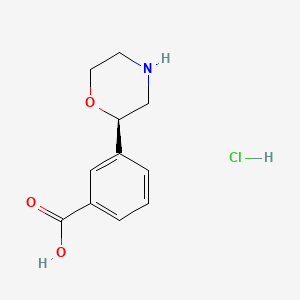

![2-(3-Azabicyclo[3.2.2]nonan-3-yldisulfanyl)-1,3-benzothiazole](/img/structure/B14007234.png)
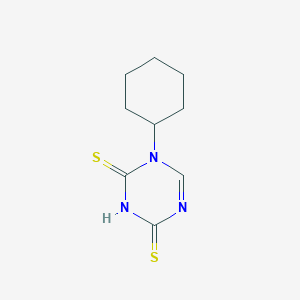
![Triphenylsulfonium 2-((6-((adamantane-1-carbonyl)oxy)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate](/img/structure/B14007246.png)
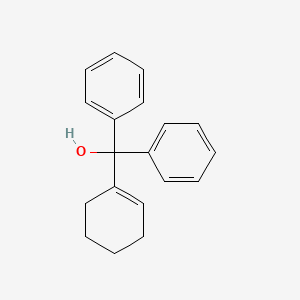
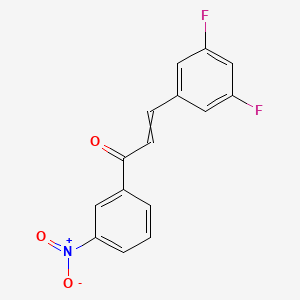
![Ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B14007258.png)

